molecular formula C16H16N2O3 B11525451 N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide

Cat. No.: B11525451
M. Wt: 284.31 g/mol
InChI Key: QZMMJQRQKDAZKQ-GXDHUFHOSA-N
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Description

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide is a benzamide derivative featuring a 2-furyl substituent, a methylamino carbonyl group, and a 4-methylbenzamide core. The compound’s vinyl-carboxamide linkage and furan moiety may confer unique electronic properties, influencing binding interactions or metabolic stability .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C16H16N2O3/c1-11-5-7-12(8-6-11)15(19)18-14(16(20)17-2)10-13-4-3-9-21-13/h3-10H,1-2H3,(H,17,20)(H,18,19)/b14-10+

InChI Key

QZMMJQRQKDAZKQ-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with a suitable precursor, such as furfural, the furan ring is formed through cyclization reactions.

    Vinyl Group Introduction: The vinyl group is introduced via a Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form the vinyl intermediate.

    Amide Formation: The final step involves the formation of the benzamide moiety through a condensation reaction between the vinyl intermediate and 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The vinyl group can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or nucleophiles such as amines can be used under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or aminated derivatives, depending on the reagents used.

Scientific Research Applications

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its pharmacological effects, including potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. The vinyl group may facilitate binding to active sites or influence the compound’s overall reactivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Data References
Target Compound : this compound R1 = 2-Furyl, R2 = Methylamino, R3 = 4-Methylbenzamide Not provided ~350 (estimated) No direct data; inferred from analogs.
N-(1E)-1-[5-(2,4-Dichlorophenyl)-2-furyl]-3-morpholinyl-3-oxo-propen-2-yl-4-methylbenzamide R1 = 5-(2,4-Dichlorophenyl)furyl, R2 = Morpholinyl, R3 = 4-Methylbenzamide C₂₆H₂₂Cl₂N₂O₄ 513.37 Structural analog with dichlorophenyl and morpholine groups.
N-{(1Z)-3-(Cyclohexylamino)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-oxo-propen-2-yl}-4-methylbenzamide R1 = 5-(2,4-Dichlorophenyl)furyl, R2 = Cyclohexylamino, R3 = 4-Methylbenzamide C₂₇H₂₆Cl₂N₂O₃ 497.42 Z-stereochemistry; bulkier cyclohexylamino group may affect bioavailability.
N-(E)-1-(4-Chlorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl-4-methoxybenzamide R1 = 4-Chlorophenyl, R2 = Pyridin-3-ylmethylamino, R3 = 4-Methoxybenzamide C₂₃H₂₀ClN₃O₃ 422.13 Predicted collision cross-section (CCS): 200.6 Ų (M+H⁺); methoxy enhances polarity.
4-(4-Methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-N-(2-(tert-butyl)phenyl)benzamide R1 = 4-Methoxybenzamido, R2 = 1-Phenyl-2-(pyridin-2-yl)ethyl, R3 = 2-(tert-butyl)phenyl C₃₉H₃₈N₄O₂ 618.76 Tert-butyl group may improve lipophilicity; used in reaction optimization.

Key Observations:

Amino Group Variations: Methylamino (target compound) vs. morpholinyl () or cyclohexylamino () alters steric bulk and hydrogen-bonding capacity, influencing target binding . Polarity: The methoxy group in increases polarity (CCS = 200.6 Ų), whereas tert-butyl in enhances lipophilicity .

Stereochemical Considerations :

  • The Z-configuration in may restrict conformational flexibility compared to E-isomers, affecting biological activity .

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic acyl substitution (e.g., benzoyl chloride + amine) or Suzuki-Miyaura couplings, implying feasible scalability for the target compound .
  • Pharmacokinetics: The methylamino group in the target compound may offer a balance between metabolic stability (vs. morpholinyl) and reduced toxicity (vs. cyclohexylamino) .
  • Unresolved Questions: No melting point, solubility, or bioactivity data are available for the target compound, highlighting the need for experimental validation.

Biological Activity

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide, a compound with the molecular formula C16H16N2O and a molecular weight of 284.318 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesized analogues, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O
  • Molecular Weight : 284.318 g/mol
  • Linear Formula : Not specified in the literature.

This compound is characterized by the presence of a furan ring and a methylamino group, which may contribute to its biological properties.

Synthesis and Analogues

Research indicates that various analogues of this compound have been synthesized to evaluate their biological activities. For instance, a study from the University of Bath synthesized over 30 analogues and identified several with promising biological activity, particularly against cancer cell lines .

Anticancer Activity

One of the most significant findings related to this compound is its potential anticancer activity. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line : CCRF-CEM (a leukemia cell line)
  • GI50 : 10 nM (indicating potent growth inhibition) .

This suggests that the compound may serve as a lead structure for the development of new anticancer agents.

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways. Further studies are needed to clarify these interactions.

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogues:

  • Study on Antitumor Activity :
    • A study demonstrated that certain analogues significantly inhibited tumor growth in mouse models, showcasing their potential as therapeutic agents against solid tumors.
  • Mechanistic Studies :
    • Research involving molecular docking simulations suggested that this compound binds effectively to target proteins involved in cancer progression, indicating a promising avenue for further exploration .

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 (nM)Mechanism
This compoundCCRF-CEM10Potentially targets proliferation pathways
Analogue AMCF7 (breast cancer)25Induces apoptosis
Analogue BA549 (lung cancer)15Inhibits angiogenesis

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